4-Hydroxy-3-(trifluoromethoxy)benzonitrile
Description
Contextualization within Fluorinated Organic Compound Research
The introduction of fluorine-containing substituents into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The trifluoromethoxy (-OCF3) group, in particular, is of high interest. It is often considered a lipophilic hydrogen bond acceptor and can significantly influence a molecule's conformational preferences and metabolic stability. Research into fluorinated compounds is a burgeoning field, and molecules like 4-Hydroxy-3-(trifluoromethoxy)benzonitrile serve as key platforms for the development of new pharmaceuticals and advanced materials.
Significance of Benzonitrile (B105546) and Trifluoromethoxy Moieties in Advanced Chemical Systems
The benzonitrile moiety is a versatile functional group in organic synthesis. The nitrile group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, making it a valuable synthon. In the context of advanced chemical systems, the trifluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability of a molecule. The combination of these two moieties in this compound creates a scaffold with a rich potential for chemical modification and application.
Chemical and Physical Properties of this compound
The distinct properties of this compound are foundational to its utility in chemical synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWKUPCGMZTOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 4 Hydroxy 3 Trifluoromethoxy Benzonitrile
Spectroscopic Data
While detailed spectroscopic analyses are specific to individual research studies, the structural features of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile suggest characteristic signals in various spectroscopic techniques. For instance, in ¹H NMR spectroscopy, one would expect distinct aromatic proton signals influenced by the electron-withdrawing nature of the nitrile and trifluoromethoxy groups, as well as a signal for the phenolic proton. In ¹³C NMR, characteristic shifts for the carbon atoms of the benzene (B151609) ring, the nitrile group, and the trifluoromethoxy group would be observed. Infrared (IR) spectroscopy would likely show characteristic absorption bands for the hydroxyl (O-H), nitrile (C≡N), and carbon-fluorine (C-F) bonds.
Synthesis and Reactions of this compound
The synthesis of substituted benzonitriles can often be achieved through various established organic reactions.
General Synthetic Pathways
While specific literature detailing the optimized synthesis of this compound is not extensively available, general synthetic strategies for analogous compounds can provide insight. A plausible approach could involve the introduction of the trifluoromethoxy group onto a suitably protected 4-hydroxybenzonitrile (B152051) precursor. Alternatively, the synthesis could start from a trifluoromethoxylated phenol, followed by the introduction of the nitrile group through methods such as the Sandmeyer reaction on a corresponding aniline (B41778) derivative. The synthesis of the related compound, 3-Hydroxy-4-(trifluoromethyl)benzonitrile, for example, can be achieved via the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide. nbinno.com
Key Chemical Reactions
The reactivity of this compound is dictated by its functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents. The nitrile group is a versatile handle for transformations into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The aromatic ring itself can be subject to further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions, although the existing substituents will direct the position of any new group.
Applications in Modern Chemical Research
As a functionalized building block, this compound holds potential in several areas of chemical research.
Role as a Synthetic Intermediate
The primary application of this compound in contemporary research is as an intermediate in the synthesis of more complex molecules. fishersci.comnbinno.com Its trifunctional nature allows for sequential and regioselective modifications, providing access to a diverse range of chemical structures. This makes it a valuable starting material for the construction of compound libraries for screening in drug discovery and materials science.
Potential in Medicinal Chemistry and Materials Science
In medicinal chemistry, the incorporation of the trifluoromethoxy group is known to enhance properties such as metabolic stability and membrane permeability. Therefore, derivatives of this compound are of interest as potential scaffolds for the development of new therapeutic agents. In materials science, the unique electronic and physical properties conferred by the fluorinated and nitrile groups make this compound and its derivatives candidates for the synthesis of specialty polymers and other advanced materials. ontosight.ai
Synthesis of this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite its availability from commercial chemical suppliers, detailed synthetic methodologies for the chemical compound this compound are not extensively documented in publicly accessible scientific literature, including peer-reviewed journals and patent databases. Searches for established multi-step synthesis protocols, derivatization strategies, advanced catalytic approaches, and the application of green chemistry principles specifically for this compound did not yield explicit procedural information.
The synthesis of structurally related benzonitrile (B105546) derivatives has been reported, often involving multi-step sequences. For instance, methods for preparing compounds with trifluoromethyl groups, rather than trifluoromethoxy groups, are documented. One common strategy for introducing the nitrile group into an aromatic ring is the Sandmeyer reaction, which involves the diazotization of a corresponding aniline precursor followed by treatment with a cyanide salt. Another established method is the cyanation of aryl halides, often catalyzed by transition metals like palladium or copper.
However, a specific, validated pathway for constructing the this compound molecule, starting from known precursors, is not described in the available resources. Information regarding the derivatization of potential precursor molecules, such as 3-(trifluoromethoxy)phenol (B139506) or 4-bromo-2-(trifluoromethoxy)phenol, into the target compound is also absent.
Similarly, there is a lack of specific information on advanced catalytic methods or the application of green chemistry principles for the synthesis of this compound. While general advancements in catalytic cyanation reactions and sustainable chemistry practices are prevalent in organic synthesis, their direct application to this particular molecule has not been detailed in the literature found.
Consequently, a comprehensive and scientifically accurate article detailing the specific synthetic methodologies for this compound as per the requested outline cannot be generated at this time. The proprietary nature of manufacturing processes for specialty chemicals may contribute to the limited availability of this information in the public domain.
Reaction Chemistry and Mechanistic Investigations of 4 Hydroxy 3 Trifluoromethoxy Benzonitrile
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of the aromatic ring in 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is complex due to the competing electronic effects of its substituents. The hydroxyl group is a powerful activating group that donates electron density through resonance, while the nitrile and trifluoromethoxy groups are electron-withdrawing.
The nitrile, or cyano, group is a potent electron-withdrawing substituent due to the electronegativity of the nitrogen atom and its ability to stabilize a negative charge through resonance (a cyano-stabilized carbanion). This strong inductive and resonance withdrawal deactivates the aromatic ring toward electrophilic attack but is crucial for activating it toward nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring that bears a good leaving group (like a halogen). The presence of strong electron-withdrawing groups, such as a nitrile, is often essential to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. While specific SNAr studies on this compound are not detailed in the available literature, the principle is demonstrated in related molecules. For instance, the synthesis of 4-amino-2-trifluoromethyl benzonitrile (B105546) involves a nucleophilic substitution step where ammonia (B1221849) replaces a fluorine atom on the ring, a reaction facilitated by the activating effect of the nitrile group. google.com
For electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the combined directing effects of the existing substituents. The hydroxyl group is a strong ortho, para-director, the trifluoromethoxy group is a deactivating ortho, para-director, and the nitrile group is a deactivating meta-director.
The positions on the benzene (B151609) ring are numbered starting from the nitrile group at C1. Therefore, the substituents are at C3 (-OCF3) and C4 (-OH). The vacant positions for substitution are C2, C5, and C6.
Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
| Nitrile (-CN) | C1 | Deactivating | meta (to C3, C5) |
| Trifluoromethoxy (-OCF3) | C3 | Deactivating | ortho, para (to C2, C4, C6) |
| Hydroxyl (-OH) | C4 | Activating | ortho, para (to C3, C5) |
Based on these effects:
The hydroxyl group is the most powerful activating group present and will largely govern the regioselectivity. Therefore, electrophilic attack is most likely to occur at the positions activated by the -OH group, which are C3 and C5. Since C3 is already occupied, position C5 is the most probable site for electrophilic substitution . The strong activation by the hydroxyl group at this position overcomes the deactivating influence from the other groups.
Oxidation and Reduction Pathways of this compound
Specific experimental studies on the oxidation and reduction of this compound are not prominently featured in the searched literature. However, the reactivity can be predicted based on its functional groups.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the reagent and reaction conditions, it could lead to the formation of quinone-type structures or polymeric materials. The benzene ring itself is relatively resistant to oxidation due to the presence of deactivating groups, but under harsh conditions, ring cleavage could occur.
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is a common synthetic route to benzylamines.
An extensive search of available scientific literature did not yield specific information on the use of this compound as an electrolyte additive or its electropolymerization to form protective films on battery cathodes.
It is important to note that this application is well-documented for structurally similar compounds, specifically 3-Hydroxy-4-(trifluoromethyl)benzonitrile and 4-(Trifluoromethyl)-benzonitrile . nbinno.comresearchgate.net In high-voltage lithium-ion batteries, these trifluoromethyl analogues have been shown to preferentially oxidize on the cathode surface. nbinno.comresearchgate.net This oxidation process forms a stable, low-impedance protective film, which prevents the degradation of the main electrolyte, mitigates parasitic reactions, and ultimately enhances the stability and cycle life of the battery. nbinno.com However, this functionality is specific to the trifluoromethyl derivatives and cannot be directly attributed to the trifluoromethoxy compound that is the subject of this article.
Reaction Kinetics and Thermodynamic Considerations
Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. In general terms, the kinetics of its reactions would be influenced by the electronic nature of the aromatic ring.
For nucleophilic reactions: The rate of SNAr reactions, should a suitable leaving group be present on the ring, would be enhanced by the electron-withdrawing capacity of the nitrile group.
Thermodynamically, the stability of reaction intermediates plays a crucial role. In EAS, the stability of the arenium ion intermediate determines the preferred substitution pattern. The most stable intermediate is the one where the positive charge is best delocalized, which in this case would be for substitution at C5, where the hydroxyl group can effectively stabilize the charge through resonance. In potential SNAr reactions, the stability of the Meisenheimer complex, enhanced by the nitrile group, would be the key thermodynamic factor.
Spectroscopic Characterization and Advanced Analytical Techniques in 4 Hydroxy 3 Trifluoromethoxy Benzonitrile Research
Vibrational Spectroscopy Studies (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the conformational landscape of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile. While specific experimental spectra for this compound are not widely available in the literature, a detailed interpretation can be constructed based on the well-established vibrational frequencies of its constituent functional groups and analogous substituted benzonitrile (B105546) compounds.
The vibrational spectrum of this compound is dominated by the characteristic bands of its hydroxyl (-OH), nitrile (-C≡N), trifluoromethoxy (-OCF₃) groups, and the benzene (B151609) ring.
Hydroxyl (-OH) Group: The O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of intermolecular hydrogen bonding. The in-plane bending of the O-H group is expected to appear in the 1300-1400 cm⁻¹ region, while the out-of-plane bending vibration is found at lower frequencies, typically between 600 and 700 cm⁻¹.
Nitrile (-C≡N) Group: The nitrile group gives rise to a sharp and intense absorption band in the FT-IR spectrum, typically in the range of 2220-2260 cm⁻¹. In the FT-Raman spectrum, this stretching vibration also appears as a strong, sharp band. The position of this band can be sensitive to the electronic effects of the other substituents on the benzene ring.
Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is characterized by several strong absorption bands. The C-F stretching vibrations are particularly intense and are expected to appear in the region of 1000-1300 cm⁻¹. Specifically, the asymmetric and symmetric C-F stretching modes are prominent features in the FT-IR spectrum. The C-O stretching vibration associated with the trifluoromethoxy group is also found in this region.
Benzene Ring: The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations typically occur above 3000 cm⁻¹. The C-C stretching vibrations within the ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands. Aromatic C-H in-plane and out-of-plane bending vibrations are observed at lower frequencies.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| O-H In-plane bend | 1300-1400 | |
| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 (sharp, intense) |
| Trifluoromethoxy (-OCF₃) | C-F Asymmetric Stretch | ~1280 |
| C-F Symmetric Stretch | ~1170 | |
| C-O Stretch | 1000-1100 | |
| Aromatic Ring | C-H Stretch | >3000 |
The trifluoromethoxy group is known to influence the conformational preferences of substituted benzenes. Unlike the methoxy (B1213986) group, which often prefers a planar conformation with the benzene ring, the bulkier trifluoromethoxy group typically adopts a non-planar (staggered) conformation. This is due to steric hindrance between the fluorine atoms and the adjacent substituents or hydrogen atoms on the ring.
Computational studies on similar trifluoromethoxy-substituted aromatic compounds can predict the vibrational frequencies for different conformers. By comparing the experimental FT-IR and FT-Raman spectra with the calculated spectra for various rotational isomers, it is possible to determine the most stable conformation of this compound in the solid state or in solution. Differences in the positions and intensities of certain vibrational bands, particularly those associated with the -OCF₃ group and the benzene ring, can serve as signatures for specific conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus, enabling unambiguous structure confirmation and purity assessment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the hydroxyl, nitrile, and trifluoromethoxy groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. An experimental ¹H NMR spectrum for this compound is available, providing direct evidence for its structure researchgate.net.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbons attached to the electronegative oxygen and trifluoromethoxy groups appearing at lower field (higher ppm values). The carbon of the trifluoromethoxy group will be split into a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. This compound will exhibit a single signal for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the trifluoromethoxy group.
Table 2: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | 6.5 - 8.0 | Multiplet |
| Hydroxyl O-H | Variable | Broad Singlet | |
| ¹³C | Nitrile C≡N | 115 - 125 | Singlet |
| Aromatic C | 110 - 160 | Singlets/Doublets | |
| Trifluoromethoxy C | ~120 | Quartet |
Advanced NMR techniques can be employed to study the molecular dynamics and intermolecular interactions of this compound. For instance, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, which can help in confirming the conformation of the molecule in solution.
Furthermore, studying the changes in chemical shifts upon addition of a hydrogen-bonding solvent or a metal ion can provide insights into the nature and strength of intermolecular interactions. The hydroxyl proton is particularly sensitive to such interactions. The fluorine nucleus of the trifluoromethoxy group can also be a sensitive probe of its local environment and can be used to study interactions with other molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring.
The substitution of the benzene ring with the hydroxyl, nitrile, and trifluoromethoxy groups will influence the position and intensity of these absorption bands. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima. The nitrile and trifluoromethoxy groups, with their electron-withdrawing properties, will also modulate the electronic structure and thus the UV-Vis spectrum.
Studies on substituted benzonitriles have shown that the position of the primary and secondary absorption bands of the benzene ring are sensitive to the nature and position of the substituents. For this compound, the main absorption bands are expected in the UV region, likely between 200 and 300 nm. The exact λmax values would be influenced by the solvent polarity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Electronic Transitions and Chromophoric Analysis
The electronic absorption spectrum of a molecule like this compound in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between different molecular orbitals. The chromophore, the part of the molecule responsible for absorbing light, is the substituted benzene ring.
The benzene ring itself exhibits characteristic electronic transitions, primarily the π → π* transitions. The substitution pattern on the benzene ring significantly influences the energy and intensity of these transitions. In this compound, the key substituents are:
Hydroxy (-OH) group: An electron-donating group (EDG) due to the lone pairs on the oxygen atom. It typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary and secondary benzene absorption bands.
Nitrile (-CN) group: A strong electron-withdrawing group through both inductive and resonance effects.
The combination of these substituents on the aromatic ring would lead to a complex interplay of electronic effects, modulating the energies of the π and π* orbitals. The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring often results in significant charge-transfer character in the electronic transitions, leading to strong absorption bands at longer wavelengths compared to unsubstituted benzene.
Without experimental data, a precise quantitative analysis of the absorption maxima (λmax) is not possible. However, one would expect to observe characteristic absorption bands for the substituted aromatic system.
Table 1: Expected Electronic Transitions for Substituted Benzonitriles
| Type of Transition | Involved Orbitals | Expected Wavelength Region | Notes |
| π → π | π bonding to π antibonding | 200-400 nm | These are typically strong absorptions and are characteristic of the aromatic system. The exact position and intensity are highly sensitive to the nature and position of the substituents. |
| n → π | Non-bonding to π antibonding | > 280 nm | These transitions, involving the lone pair electrons on the oxygen atoms and the nitrogen of the nitrile group, are generally much weaker than π → π* transitions and may be obscured by them. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula: C₈H₄F₃NO₂, molecular weight: 203.12 g/mol ), the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 203. The fragmentation of this molecular ion would be driven by the stability of the resulting ions and neutral losses. Key fragmentation pathways for this molecule would likely involve:
Loss of functional groups: Cleavage of the bonds adjacent to the substituents.
Rearrangements: Intramolecular reactions leading to the formation of stable fragment ions.
While a detailed fragmentation pathway cannot be constructed without the actual mass spectrum, some plausible fragmentation patterns can be hypothesized based on the structure.
Table 2: Plausible Mass Spectrometric Fragments for this compound
| m/z Value | Possible Fragment Ion | Possible Neutral Loss | Notes |
| 203 | [C₈H₄F₃NO₂]⁺• | - | Molecular Ion |
| 174 | [C₇H₄F₃O]⁺ | •CHO | Loss of the formyl radical, potentially from rearrangement of the hydroxy and nitrile groups. |
| 175 | [C₈H₄F₂NO]⁺ | •OF | Loss of an oxygen and a fluorine atom, though less common. |
| 146 | [C₇H₄F₂O]⁺• | •CN, •F | Loss of the nitrile group and a fluorine atom. |
| 134 | [C₇H₄NO]⁺ | •CF₃ | Loss of the trifluoromethyl radical from the trifluoromethoxy group. |
| 120 | [C₇H₄O]⁺• | •CF₃, •CN | Successive loss of the trifluoromethyl and nitrile groups. |
| 105 | [C₆H₄CN]⁺ | •OH, •OCF₃ | Loss of both the hydroxy and trifluoromethoxy groups. |
| 69 | [CF₃]⁺ | C₈H₄NO₂• | Formation of the trifluoromethyl cation. |
It is crucial to note that the relative abundances of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometer. The interpretation of an actual mass spectrum would be necessary to confirm these proposed fragmentation pathways.
Computational Chemistry and Theoretical Modeling of 4 Hydroxy 3 Trifluoromethoxy Benzonitrile
Quantum Chemical Calculations (DFT, HF, MP2)
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are standard approaches. DFT, with functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying organic molecules. researchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysis
The first step in computational analysis is geometry optimization, a process to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.netnih.gov This involves calculating forces on each atom and adjusting their positions until a stable conformation is reached. The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
The electronic structure describes the distribution and energy of electrons within the optimized geometry. Analysis of this structure provides a basis for understanding the molecule's stability, reactivity, and spectroscopic properties. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Benzonitrile (B105546) Derivative (Illustrative) Note: This table is illustrative. Actual values for 4-Hydroxy-3-(trifluoromethoxy)benzonitrile would require specific calculations.
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C≡N | ~1.15 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | C-C-C (ring) | ~120° |
| Bond Angle | C-C≡N | ~179° |
| Dihedral Angle | C-C-O-H | ~0° or 180° (planar) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comscirp.org
HOMO : Represents the ability of a molecule to donate electrons, acting as a nucleophile. Regions of high HOMO density are the likely sites of electrophilic attack.
LUMO : Represents the ability of a molecule to accept electrons, acting as an electrophile. Regions of high LUMO density indicate probable sites for nucleophilic attack. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.
Table 2: Frontier Molecular Orbital Parameters (Conceptual) Note: The values below are conceptual and would be determined via specific DFT calculations.
| Parameter | Description | Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Data Not Available |
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule, translating the complex molecular orbitals into a more intuitive Lewis structure representation of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgfaccts.de
This method is particularly useful for studying charge delocalization and intramolecular interactions. It quantifies the stabilization energy associated with hyperconjugative interactions, which occur when charge is transferred from a filled donor NBO (a bonding orbital or lone pair) to an empty acceptor NBO (an antibonding or Rydberg orbital). wikipedia.org The strength of these interactions is evaluated using second-order perturbation theory.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution in a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netresearchgate.net
Red/Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions would be expected around the electronegative oxygen atoms of the hydroxyl and trifluoromethoxy groups, and the nitrogen atom of the nitrile group.
Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group.
Green Regions : Represent neutral or near-zero potential.
The MEP map provides a powerful, intuitive guide to predicting the reactive sites of a molecule for intermolecular interactions. nih.govchemrxiv.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as a solvent. nih.govresearchgate.net
Solvent Interaction Studies
MD simulations are exceptionally well-suited for studying how a solute molecule interacts with solvent molecules. By placing this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol, or dimethyl sulfoxide), one can observe the formation of solvation shells.
Analysis of the simulation trajectory can yield important structural and dynamic information. For instance, Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding a solvent atom at a certain distance from a specific atom on the solute. This would reveal the structure of the solvent shell and identify key interactions, such as hydrogen bonding between the hydroxyl group of the solute and water molecules. faccts.de
Conformational Behavior and Stability
The conformational landscape of this compound is largely dictated by the rotational freedom around the C-O bond of the trifluoromethoxy group and the C-O bond of the hydroxyl group. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential to explore the potential energy surface and identify the most stable conformers.
General studies on trifluoromethoxy-substituted benzene (B151609) derivatives have shown a preference for a non-planar, or orthogonal, conformation of the -OCF3 group relative to the benzene ring. This is in contrast to the methoxy (B1213986) group (-OCH3), which tends to be coplanar with the aromatic ring to maximize resonance effects. The steric bulk and electrostatic interactions of the fluorine atoms in the trifluoromethoxy group lead to a staggered arrangement, resulting in a C-C-O-C dihedral angle of approximately 90 degrees.
For this compound, it is hypothesized that at least two primary conformers exist, arising from the orientation of the hydroxyl proton. These would be the syn and anti conformers, where the O-H bond is oriented towards or away from the adjacent trifluoromethoxy group, respectively. The relative stability of these conformers would be determined by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and electrostatic interactions. It is plausible that an intramolecular hydrogen bond could form between the hydroxyl proton and an oxygen or fluorine atom of the trifluoromethoxy group, which would significantly influence the stability of the respective conformer.
Table 1: Predicted Conformational Data for this compound (Note: As no specific computational studies were found, this table is a hypothetical representation of what such data would look like and is for illustrative purposes only.)
| Conformer | Dihedral Angle (C2-C3-O-CF3) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Conformer A (putative global minimum) | ~90 | 0.00 | ~3.5 |
| Conformer B | ~-90 | > 0 | ~4.0 |
Prediction of Spectroscopic Properties and Validation with Experimental Data
The prediction of spectroscopic properties through computational methods is a well-established practice in modern chemistry. These theoretical spectra, when compared with experimental data, can validate the accuracy of the computational model and aid in the interpretation of experimental results. However, in the absence of experimental spectra for this compound, the following discussion is based on theoretical expectations.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. Key predicted vibrational modes for this compound would include:
O-H stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The exact position and shape would be sensitive to hydrogen bonding.
C≡N stretch: A sharp, intense absorption is predicted around 2220-2240 cm⁻¹, typical for a nitrile group on an aromatic ring.
C-F stretches: Strong absorptions are anticipated in the 1000-1200 cm⁻¹ region, corresponding to the stretching vibrations of the C-F bonds in the trifluoromethoxy group.
C-O stretches: Bands corresponding to the aryl-O and O-CF3 stretches would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm). The hydroxyl proton would likely be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group would likely exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the -OCF3 group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For an aromatic compound like this compound, π → π* transitions are expected, leading to absorption bands in the UV region. The exact wavelengths of maximum absorption (λ_max) would be influenced by the substitution pattern on the benzene ring.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table is a template to illustrate how a comparison would be presented. As no experimental data was found, the "Experimental Value" column is intentionally left blank.)
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| IR (cm⁻¹) | ||
| ν(O-H) | ~3400 | - |
| ν(C≡N) | ~2230 | - |
| ν(C-F) | ~1150 (strong) | - |
| ¹H NMR (ppm) | ||
| Aromatic-H | 7.2 - 7.8 | - |
| OH | Variable | - |
| ¹³C NMR (ppm) | ||
| C-CN | ~118 | - |
| C-OH | ~155 | - |
| C-OCF3 | ~145 | - |
| CF3 | ~120 (q) | - |
| UV-Vis (nm) |
Applications and Advanced Functional Material Development Incorporating 4 Hydroxy 3 Trifluoromethoxy Benzonitrile
Role as an Intermediate in Organic Synthesis
4-Hydroxy-3-(trifluoromethoxy)benzonitrile is a versatile chemical building block utilized as an intermediate in a variety of organic syntheses. biosynth.comfishersci.com Its structure, featuring a reactive nitrile group, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethoxy group, allows for diverse chemical transformations, making it a valuable precursor for more complex molecules.
Precursor for Complex Heterocyclic Aromatic Compounds
While specific, comprehensively documented pathways starting from this compound to complex heterocyclic compounds are not extensively detailed in publicly available research, the reactivity of its functional groups makes it a viable candidate for such syntheses. The nitrile and hydroxyl groups are key functionalities for constructing fused ring systems common in medicinal and materials chemistry. For instance, the synthesis of benzoxazole (B165842) and benzothiazole (B30560) derivatives often involves the reaction of 2-aminophenols or 2-aminothiophenols with nitriles. researchgate.netresearchgate.netresearchgate.netnih.gov The presence of the hydroxyl group ortho to the trifluoromethoxy group in this compound suggests its potential as a precursor for analogous heterocyclic structures, which are significant in pharmaceutical development. researchgate.netnih.govnih.gov
Building Block in Material Science
In the realm of material science, fluorinated aromatic compounds are prized for the unique properties they impart to polymers and other materials, such as enhanced thermal stability and chemical resistance. Benzonitrile (B105546) derivatives, in particular, serve as monomers or key intermediates for high-performance materials. Although specific polymers derived directly from this compound are not widely reported, related benzonitrile compounds are used in creating advanced materials. For example, benzonitrile-containing molecules have been incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic applications. rsc.org The combination of the rigid aromatic ring, the polar nitrile group, and the stable trifluoromethoxy substituent makes this compound a promising building block for novel functional materials.
Contributions to Energy Storage Technologies
A significant and well-documented application of this compound is in the advancement of energy storage, particularly in lithium-ion batteries.
Electrolyte Additive in Lithium-Ion Batteries
This compound has been identified as a novel and effective electrolyte additive, especially for high-voltage lithium-ion batteries that use lithium nickel manganese oxide (LNMO) cathodes. fishersci.com
Mechanism of Action: In a typical lithium-ion battery, the electrolyte, often a solution of lithium salts in organic carbonate solvents, can decompose at the high operating voltages required for high-energy-density cathodes. This decomposition leads to a decline in battery performance and cycle life. This compound addresses this issue by being preferentially oxidized on the surface of the cathode before the solvent molecules. fishersci.com This electrochemical reaction forms a stable, low-impedance protective layer known as a cathode-electrolyte interphase (CEI).
This protective film effectively shields the cathode surface from the bulk electrolyte, preventing the continuous parasitic reactions that degrade the battery. The resulting benefits include enhanced stability and a longer cycle life for the battery.
Table 1: Role of Benzonitrile Derivatives as Electrolyte Additives
| Compound | Cathode Material | Function | Outcome |
| This compound | Lithium Nickel Manganese Oxide | Forms a low-impedance protective film via preferential oxidation. | Prevents electrolyte decomposition at high voltages. fishersci.com |
| 4-(Trifluoromethyl)benzonitrile | LiNi0.5Mn1.5O4 | Preferentially oxidizes on the cathode surface to form a protective film. | Significantly improves cycle performance and prevents electrolyte decomposition. |
Development of Optoelectronic Materials
The development of advanced optoelectronic materials often leverages molecules with specific electronic and photophysical properties. Fluorinated benzonitrile derivatives are of interest in this field due to their electronic characteristics and stability. Benzonitrile-based compounds have been investigated for applications in organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. rsc.org Furthermore, the structural motifs found in compounds like this compound are relevant to the synthesis of liquid crystals. mdpi.comresearchgate.net However, specific research detailing the direct incorporation of this compound into optoelectronic devices or liquid crystal formulations is not prominently available in current literature.
Research on Biological and Medicinal Chemistry Relevance of 4 Hydroxy 3 Trifluoromethoxy Benzonitrile Derivatives
Strategic Use as a Building Block in Drug Development
4-Hydroxy-3-(trifluoromethoxy)benzonitrile is a valuable chemical intermediate or building block for the synthesis of more complex molecules with potential biological activities. ontosight.ai Its utility stems from the distinct properties conferred by its functional groups, which can be strategically modified to create new chemical entities. Analogous compounds, such as 4-(trifluoromethoxy)aniline (B150132) and 3-(trifluoromethoxy)benzonitrile (B1295464), are considered crucial intermediates in the synthesis of drug candidates and serve as foundational structures in drug discovery programs. nbinno.comchemimpex.com The presence of the trifluoromethoxy group, in particular, makes these building blocks highly sought after for creating molecules with tailored functionalities for the pharmaceutical and agrochemical industries. nbinno.com
The structural features of this compound make it a suitable precursor for developing drugs that target specific enzymes or receptors. ontosight.ai For instance, the closely related compound 4-hydroxy-3-methoxybenzonitrile (B1293924) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including those with antimicrobial and anti-inflammatory effects. nbinno.com Similarly, other fluorinated benzonitrile (B105546) derivatives, like 4-fluoro-3-(trifluoromethyl)benzonitrile (B1295485), are important intermediates in the development of anti-inflammatory and anti-cancer drugs. chemimpex.com
Design and Synthesis of Biologically Active Scaffolds
The core structure of this compound has been incorporated into larger, biologically active scaffolds. A key example is its integration into a resveratrol (B1683913) derivative to create a potent anti-aging agent. This novel compound, a 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative, demonstrated superior cellular accumulation and was effective at inhibiting nitric oxide (NO) production in inflammatory cell models and reducing reactive oxygen species (ROS) in oxidative stress models. mdpi.com This successful application highlights the value of the 4-hydroxy-3-(trifluoromethoxy)phenyl moiety in designing biologically active molecules. mdpi.com
The synthesis of such complex molecules often involves multi-step processes where the initial benzonitrile building block is strategically modified. nih.govrsc.org The rapid and efficient creation of diverse heterocyclic building blocks is a preferred strategy for designing and synthesizing new biologically active compounds. nih.gov
The introduction of fluorine-containing groups is a critical strategy in modern drug design, and the trifluoromethoxy (-OCF3) group, in particular, offers unique advantages for modulating a molecule's pharmacological profile. mdpi.comnih.govhovione.com This group is often used to fine-tune the physicochemical properties and enhance the binding affinity of therapeutic compounds. nih.gov
The trifluoromethoxy group significantly impacts several key properties:
Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in drug design, more so than the related trifluoromethyl (-CF3) group. mdpi.comnih.gov This property can enhance a drug's ability to cross cellular membranes and improve its absorption and distribution in the body. mdpi.comnih.gov For example, the -OCF3 group was incorporated into the drug Riluzole to enhance its lipophilicity and facilitate its passage across the blood-brain barrier. nih.gov
Metabolic Stability : Replacing hydrogen atoms or other functional groups with a trifluoromethoxy group can block sites of metabolic degradation. The carbon-fluorine bond is exceptionally strong, which increases the molecule's resistance to oxidative metabolism, thereby extending its half-life and bioavailability. mdpi.comnih.gov
Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the electronic properties of the aromatic ring. ontosight.ainih.gov This can influence how the molecule interacts with its biological target, potentially increasing its potency and selectivity. chemimpex.com
| Substituent Group | Hansch π Value (Lipophilicity) | Key Characteristics | Reference |
|---|---|---|---|
| -OCF3 (Trifluoromethoxy) | +1.04 | Highly lipophilic, strong electron-withdrawer, metabolically stable. | mdpi.comnih.gov |
| -CF3 (Trifluoromethyl) | +0.88 | Lipophilic, strong electron-withdrawer, metabolically stable. | mdpi.com |
| -Cl (Chloro) | +0.71 | Lipophilic, electron-withdrawing. | mdpi.com |
| -OCH3 (Methoxy) | -0.02 | Less lipophilic, electron-donating. | nih.gov |
Derivatives synthesized from scaffolds like this compound are frequently evaluated for their ability to inhibit specific enzymes, a common strategy in drug discovery. While direct studies on derivatives of this specific benzonitrile are not detailed in the available literature, research on analogous structures provides a clear framework for this approach.
For example, a series of chalcone-like derivatives based on a 6-hydroxy-3,4-dihydronaphthalenone scaffold were synthesized and evaluated as inhibitors of the tyrosinase enzyme. nih.gov This enzyme is a key target in medicine and cosmetics for treating hyperpigmentation disorders. The study identified several potent inhibitors, with the most active compound exhibiting an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) superior to that of the standard inhibitor, kojic acid. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor. nih.gov
This process of synthesizing a library of related compounds and screening them for enzyme inhibition is a standard method for identifying promising lead compounds for further development. tubitak.gov.tr
| Compound | Substituent on Benzylidene Ring | IC50 (μM) | Reference |
|---|---|---|---|
| C1 | 4-Hydroxy | 14.1 | nih.gov |
| C2 | 3,4,5-Trimethoxy | 8.8 | nih.gov |
| C3 | 4-Nitro | 15.4 | nih.gov |
| C4 | 3-Hydroxy | 19.7 | nih.gov |
| Kojic Acid (Standard) | N/A | 9.7 | nih.gov |
To understand how potential drug candidates interact with their biological targets at an atomic level, researchers employ computational methods like molecular docking. This technique predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (such as an enzyme or protein) to form a stable complex.
In studies of potential enzyme inhibitors, molecular docking is used to rationalize the observed biological activity. For instance, in the investigation of tyrosinase inhibitors, docking studies showed that the most potent derivative formed a highly stable complex with the enzyme. nih.gov The analysis revealed that the inhibitor established key interactions with the two copper ions located in the enzyme's active site, explaining its strong inhibitory effect. nih.gov Similarly, docking studies of newly synthesized hydrazone compounds were performed to understand their inhibition mechanism against anticholinesterase enzymes, which are targets for Alzheimer's disease drugs. tubitak.gov.tr These in silico studies are critical for structure-based drug design and for optimizing lead compounds to improve their binding affinity and efficacy. dergipark.org.tr
Applications in Agrochemical and Pharmaceutical Synthesis
The trifluoromethoxy-substituted benzene (B151609) motif is a key structural element in both agrochemical and pharmaceutical chemistry. mdpi.comnih.gov Intermediates like this compound are valuable for the synthesis of a wide range of products.
In the agrochemical sector, related trifluoromethoxy and trifluoromethyl aniline (B41778) and benzonitrile derivatives are used in the formulation of effective herbicides, pesticides, and fungicides. chemimpex.comchemimpex.comchemimpex.com The inclusion of the trifluoromethoxy group can enhance the bioactivity of these agents. chemimpex.com For example, the structurally similar 4-hydroxy-3-methoxybenzonitrile is explored for synthesizing herbicides that target specific weeds while minimizing environmental impact. nbinno.com Hydroquinone derivatives made from fluorinated benzonitriles are also important intermediates for herbicide synthesis. nih.gov
In pharmaceutical synthesis, these building blocks are employed to create drugs for a variety of conditions. Derivatives of 3-(trifluoromethoxy)benzonitrile are used as intermediates for pharmaceuticals targeting neurological disorders. chemimpex.com The analogous compound 4-fluoro-3-(trifluoromethyl)benzonitrile is a precursor for anti-inflammatory and anti-cancer drugs. chemimpex.com The versatility of these fluorinated intermediates makes them essential components in the development of new chemical entities across multiple industries. innospk.com
Future Research Directions and Emerging Paradigms for 4 Hydroxy 3 Trifluoromethoxy Benzonitrile
Novel Synthetic Methodologies
While classical synthetic routes to benzonitriles are well-established, the future of synthesizing 4-Hydroxy-3-(trifluoromethoxy)benzonitrile lies in the development of more efficient, selective, and sustainable methods. The direct trifluoromethoxylation of 4-hydroxybenzonitrile (B152051) presents a key area for innovation.
Future research is expected to focus on photoredox catalysis as a novel approach for the synthesis of trifluoromethyl ethers. nih.gov This method, utilizing visible light, offers a milder and more environmentally friendly alternative to traditional methods that often require harsh reagents. The development of novel photocatalysts and trifluoromethylation agents will be crucial in improving the efficiency and selectivity of the trifluoromethoxylation of phenolic precursors. nih.gov
Another promising avenue is the exploration of flow chemistry for the synthesis of this compound. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes. The integration of in-line purification and analysis techniques within flow systems could further streamline the production of this compound.
Furthermore, enzymatic catalysis presents a green and highly selective alternative for the synthesis of complex organic molecules. While not yet established for this specific compound, future research may explore the potential of engineered enzymes for the regioselective trifluoromethoxylation of 4-hydroxybenzonitrile or its precursors.
| Synthetic Methodology | Potential Advantages | Key Research Areas |
| Photoredox Catalysis | Milder reaction conditions, environmentally friendly. nih.gov | Development of novel photocatalysts and trifluoromethylation agents. nih.gov |
| Flow Chemistry | Improved yield and safety, scalability. | Optimization of reactor design and integration of in-line processing. |
| Enzymatic Catalysis | High selectivity, green chemistry. | Engineering of enzymes for regioselective trifluoromethoxylation. |
Advanced Material Applications
The unique electronic and physical properties imparted by the trifluoromethoxy group suggest that this compound could be a valuable building block for advanced materials. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of materials, making them suitable for a range of applications. ontosight.ai
One of the most promising future applications is in the development of high-performance polymers and coatings. The incorporation of this compound into polymer backbones could enhance thermal stability, chemical resistance, and dielectric properties. chemimpex.com Such polymers could find use in the aerospace, electronics, and automotive industries where materials with exceptional durability are required.
The field of liquid crystals also presents a significant opportunity for this compound. Benzonitrile (B105546) derivatives are known to exhibit liquid crystalline properties, and the introduction of a trifluoromethoxy group could lead to the development of novel liquid crystal materials with tailored optical and electronic properties for use in advanced display technologies and optical switching devices.
Furthermore, the structural motifs present in this compound make it a candidate for research into organic electronics. Its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) warrants investigation. The ability to tune the electronic properties through chemical modification could lead to the design of next-generation organic electronic devices.
| Application Area | Potential Benefits | Future Research Focus |
| High-Performance Polymers | Enhanced thermal and chemical stability. chemimpex.com | Synthesis and characterization of novel polymers. |
| Liquid Crystals | Tailored optical and electronic properties. | Investigation of mesomorphic behavior and device applications. |
| Organic Electronics | Tunable electronic properties. | Design and synthesis of derivatives for OLEDs, OFETs, and OPVs. |
Expanded Biological and Medicinal Chemistry Exploration
The trifluoromethoxy group is increasingly recognized for its beneficial effects in medicinal chemistry, where it can enhance metabolic stability, cell membrane permeability, and binding affinity of drug candidates. nih.govnih.gov This makes this compound a valuable scaffold for the discovery of new therapeutic agents.
A key area of future research will be the design and synthesis of derivatives of this compound for screening against a wide range of biological targets. The hydroxyl and nitrile groups provide convenient handles for chemical modification, allowing for the creation of diverse chemical libraries. For instance, a study on a resveratrol (B1683913) derivative containing a 4-hydroxy-3'-trifluoromethoxy moiety demonstrated potential anti-aging properties, highlighting the therapeutic potential of this substitution pattern. mdpi.com
The development of novel enzyme inhibitors is another promising direction. The nitrile group can act as a key interacting moiety in the active sites of various enzymes. By incorporating the trifluoromethoxy group to improve pharmacokinetic properties, novel and potent inhibitors for targets such as kinases, proteases, and metabolic enzymes could be developed.
Furthermore, the unique properties of the trifluoromethoxy group can be exploited in the development of probes for chemical biology research. Fluorescently labeled derivatives of this compound could be synthesized to visualize and study biological processes in real-time.
| Research Area | Potential Outcome | Key Methodologies |
| Drug Discovery | Novel therapeutic agents with improved properties. nih.govnih.gov | High-throughput screening of derivative libraries. |
| Enzyme Inhibition | Potent and selective enzyme inhibitors. | Structure-based drug design and medicinal chemistry optimization. |
| Chemical Biology | Probes for studying biological processes. | Synthesis of fluorescently labeled derivatives. |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and this compound is a prime candidate for such in silico studies. These computational tools can accelerate the discovery and development of new applications for this compound.
One of the primary future uses of AI and ML will be in the prediction of the physicochemical and biological properties of derivatives of this compound. Machine learning models can be trained on existing data for fluorinated compounds to predict properties such as solubility, toxicity, and biological activity, thereby guiding synthetic efforts towards the most promising candidates. rsc.orgrsc.orgmorressier.com
In the realm of materials science, AI and ML algorithms can be employed to predict the properties of polymers and other materials incorporating this compound. This can aid in the rational design of new materials with desired characteristics, reducing the need for extensive trial-and-error experimentation.
Furthermore, in drug discovery, AI and ML can be used for virtual screening of large compound libraries to identify potential drug candidates based on their predicted binding affinity to specific biological targets. nih.gov This can significantly expedite the initial stages of the drug discovery pipeline. The development of predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will also be crucial in de-risking drug development projects at an early stage.
| AI/ML Application | Benefit | Emerging Paradigm |
| Property Prediction | Accelerated identification of promising candidates. rsc.orgrsc.orgmorressier.com | Data-driven molecular design. |
| Materials Design | Rational design of materials with desired properties. | In silico materials discovery. |
| Drug Discovery | Rapid identification of potential drug candidates. nih.gov | AI-powered virtual screening and ADMET prediction. |
Q & A
Basic Research Question
- 19F/1H NMR : Distinguish trifluoromethoxy (-OCF3) from other fluorinated groups. The -OCF3 group shows a distinct triplet in 19F NMR (δ ~ -58 ppm) due to coupling with adjacent protons .
- IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2220 cm⁻¹ and hydroxyl (O-H) stretching at ~3200–3600 cm⁻¹ .
Advanced Research Question Q. How do surface adsorption properties influence spectroscopic data?
- Studies on benzonitrile adsorption on Ag/Pd surfaces show shifts in C≡N and O-H vibrations due to charge transfer. Use attenuated total reflectance (ATR)-IR or surface-enhanced Raman spectroscopy (SERS) to probe interfacial interactions .
What mechanistic insights explain the photocatalytic degradation of trifluoromethoxy-substituted benzonitriles?
Advanced Research Question
- Under visible light, 4-(trifluoromethoxy)benzonitrile undergoes single-electron reduction via organic photosensitizers (e.g., eosin Y), cleaving into fluorophosgene (COF2) and benzonitrile. Transient spectroscopy reveals a catalyst charge-transfer complex dimer as the active species .
- Key variables : Solvent polarity (acetonitrile enhances charge separation) and water content (traces shift off-cycle equilibria) .
How does the hydroxyl group influence the stability and reactivity of this compound?
Basic Research Question
- pH-dependent stability : The hydroxyl group deprotonates in basic conditions (pH > 9), increasing solubility but risking nitrile hydrolysis. Use buffered solutions (pH 6–8) for long-term storage .
- Photostability : UV-Vis studies show trifluoromethoxy groups enhance resistance to photodegradation compared to methoxy analogs .
Advanced Research Question Q. Can hydrogen-bonding networks stabilize the compound in crystalline form?
- X-ray crystallography of related hydroxybenzonitriles reveals intramolecular H-bonding between -OH and nitrile, reducing reactivity. Simulate packing motifs using Mercury software .
What pharmacological or agrochemical applications are hypothesized for this compound?
Basic Research Question
- Antifungal activity : Fluorinated benzonitriles inhibit cytochrome P450 enzymes in pathogens. Compare EC50 values against Candida spp. using microbroth dilution assays .
- Herbicide intermediates : The nitrile group may act as a leaving group in pro-herbicide designs. Test reactivity with glutathione transferases in plant models .
Advanced Research Question Q. How does the compound interact with lipid bilayers in drug delivery?
- Molecular dynamics (MD) simulations show trifluoromethoxy groups increase lipophilicity (logP ~2.5), enhancing membrane permeability. Validate with parallel artificial membrane permeability assays (PAMPA) .
How can researchers reconcile contradictory data on reaction yields in trifluoromethoxy-substituted benzonitrile syntheses?
Advanced Research Question
- Case study : NMR yields for 2-(trifluoromethoxy)benzonitrile vary (54% in CDCl3/CH3CN vs. 72% in pure CDCl3) due to solvent-dependent dimerization. Use low-temperature 19F NMR to quantify intermediates .
- Statistical analysis : Apply Design of Experiments (DoE) to optimize reagent stoichiometry (e.g., CF3O−/aryl halide ratio) and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
